(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a morpholinyl group, and a pyrido[1,2-a]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing pyrido[1,2-a]pyrimidines and morpholinyl derivatives. Examples include:
Dichloroaniline: A compound with similar structural features but different functional groups.
Other Pyrido[1,2-a]pyrimidines: Compounds with variations in the substituents on the pyrido[1,2-a]pyrimidine core.
Uniqueness
The uniqueness of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17ClN4O4S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C21H17ClN4O4S/c22-15-4-6-16(7-5-15)31(28,29)17(14-23)13-18-20(25-9-11-30-12-10-25)24-19-3-1-2-8-26(19)21(18)27/h1-8,13H,9-12H2/b17-13+ |
InChI Key |
QKSUYALLEVTMQH-GHRIWEEISA-N |
Isomeric SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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